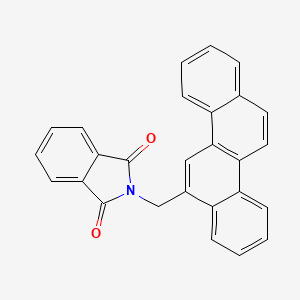
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes L-isoleucine, L-prolylglycyl, L-threonyl, L-isoleucyl, and L-asparaginyl residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMSO can be used under mild conditions.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues may yield keto-threonine derivatives, while reduction of amide bonds may produce amine-containing peptides.
Wissenschaftliche Forschungsanwendungen
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valine, L-prolylglycyl-L-threonyl-L-valyl-L-asparaginyl-
- L-Leucine, L-prolylglycyl-L-threonyl-L-leucyl-L-asparaginyl-
Uniqueness
L-Isoleucine, L-prolylglycyl-L-threonyl-L-isoleucyl-L-asparaginyl- is unique due to its specific amino acid composition, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
289885-44-5 |
|---|---|
Molekularformel |
C27H47N7O9 |
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H47N7O9/c1-6-13(3)20(25(40)31-17(11-18(28)36)24(39)34-21(27(42)43)14(4)7-2)33-26(41)22(15(5)35)32-19(37)12-30-23(38)16-9-8-10-29-16/h13-17,20-22,29,35H,6-12H2,1-5H3,(H2,28,36)(H,30,38)(H,31,40)(H,32,37)(H,33,41)(H,34,39)(H,42,43)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
XWQWBJYAIKAWNH-CRFYWODOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
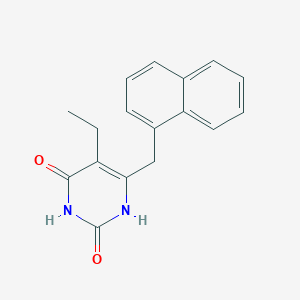
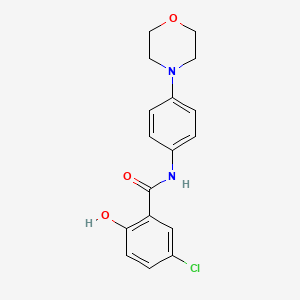
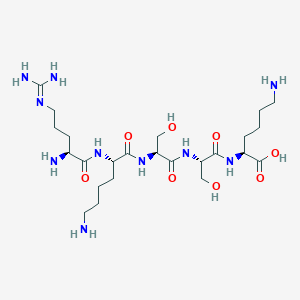
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)


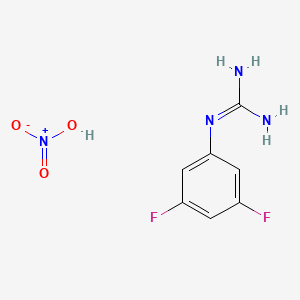
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
